Thomsen-friedenreich antigen

Descripción

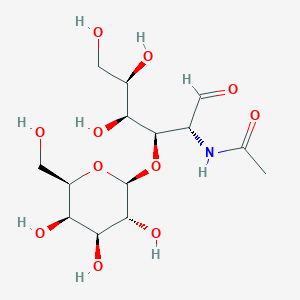

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQYVCMYGCHVMR-AAZUGDAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956926 | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-90-3 | |

| Record name | Thomsen-friedenreich antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unmasking a Hidden Enemy: A Technical Guide to the Thomsen-Friedenreich Antigen

For Immediate Release

This whitepaper provides a comprehensive technical overview of the Thomsen-Friedenreich (TF) antigen, a cryptic glycan structure that has emerged from a historical serological curiosity to a significant target in modern cancer research and drug development. Addressed to researchers, scientists, and professionals in the field of drug development, this document details the discovery, biochemical nature, and the pivotal role of the TF antigen in oncogenic signaling pathways.

Discovery and Historical Context: From Panagglutination to a Pancarcinoma Antigen

The story of the Thomsen-Friedenreich antigen begins with a phenomenon termed "panagglutination," first observed by Oluf Thomsen in 1927. Thomsen noted that stored red blood cells (RBCs) became agglutinable by virtually all human sera, a puzzling observation at the time. Shortly after, in 1930, V. Friedenreich elucidated that this panagglutination was due to the exposure of a "T-antigen" on the RBC surface, a process mediated by bacterial enzymes.[1] For decades, the T-antigen remained largely a subject of interest within hematology and blood transfusion medicine.

It wasn't until the mid-20th century that the broader biomedical significance of this antigen began to be unveiled. Pioneering work by Georg F. Springer and his colleagues revealed that the TF antigen is, in fact, an oncofetal antigen.[1][2] Their research demonstrated that this antigen, while present in a cryptic (masked) form on healthy cells, becomes exposed on the surface of approximately 90% of carcinomas, including those of the breast, colon, bladder, and prostate.[1][2] This discovery transformed the TF antigen from a mere serological marker into a potential target for cancer diagnostics and immunotherapy.

Biochemical Structure and Biosynthesis: A Tale of Incomplete Glycosylation

The this compound is a disaccharide with the structure Galactose β1-3 N-acetylgalactosamine α1-Serine/Threonine (Galβ1-3GalNAcα1-Ser/Thr) .[3] It represents the Core 1 structure of mucin-type O-linked glycans, which are a major class of glycoproteins.

The biosynthesis of the TF antigen is a stepwise enzymatic process occurring in the Golgi apparatus. The pathway is initiated by the addition of N-acetylgalactosamine (GalNAc) to a serine or threonine residue on a polypeptide chain, forming the Tn antigen (GalNAcα1-Ser/Thr) . Subsequently, the enzyme Core 1 β1,3-galactosyltransferase (T-synthase) transfers a galactose (Gal) residue to the Tn antigen, completing the synthesis of the TF antigen.

In healthy epithelial cells, the TF antigen is typically a transient intermediate. It is further elongated by other glycosyltransferases, which add additional sugar moieties, effectively masking the TF epitope. However, in many cancer cells, the glycosylation process is aberrant and incomplete. This truncation of the glycan chains leads to the accumulation and exposure of the TF antigen on the cell surface, making it a hallmark of malignant transformation.

Key Experimental Protocols

Neuraminidase Treatment for T-Antigen Exposure on Red Blood Cells

This protocol describes the enzymatic removal of sialic acid residues from the surface of red blood cells to expose the underlying this compound, a foundational technique in the history of its discovery.

Materials:

-

Packed red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Neuraminidase from Vibrio cholerae or Clostridium perfringens

-

37°C water bath or incubator

-

Centrifuge

Procedure:

-

Wash RBCs: Wash the packed RBCs three times with PBS to remove plasma components. Centrifuge at 500 x g for 5 minutes for each wash and discard the supernatant.

-

Prepare RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 5% (v/v).

-

Enzyme Treatment: To the 5% RBC suspension, add neuraminidase to a final concentration of 50-100 mU/mL.

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation.

-

Stop Reaction: After incubation, wash the neuraminidase-treated RBCs three times with PBS to remove the enzyme and any cleaved sialic acid.

-

Final Resuspension: Resuspend the treated RBCs in PBS to the desired concentration for use in subsequent assays, such as hemagglutination.

Hemagglutination Assay for T-Antigen Detection

This assay is used to detect the presence of antibodies against the T-antigen by observing the agglutination of T-antigen-expressing red blood cells.

Materials:

-

Neuraminidase-treated red blood cells (prepared as described above)

-

Patient or test serum

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well V-bottom microtiter plate

-

Micropipettes

Procedure:

-

Serum Dilution: Perform a serial two-fold dilution of the test serum in PBS across the wells of the microtiter plate. Typically, start with a 1:2 dilution.

-

Add Treated RBCs: Add an equal volume of a 1% suspension of neuraminidase-treated RBCs to each well containing the diluted serum.

-

Incubation: Gently tap the plate to mix the contents and incubate at room temperature for 30-60 minutes, or until the RBCs in the negative control well have settled into a tight button.

-

Reading Results: Observe the pattern of RBC settling in each well.

-

Positive Result (Agglutination): A uniform carpet of RBCs covering the bottom of the well indicates the presence of anti-T antibodies.

-

Negative Result (No Agglutination): A tight button of RBCs at the bottom of the well indicates the absence of anti-T antibodies.

-

-

Titer Determination: The agglutination titer is the reciprocal of the highest dilution of serum that shows a positive agglutination reaction.

Role in Cancer Progression: The TF-Galectin-3 Signaling Axis

The exposed TF antigen on cancer cells is not a passive marker but an active participant in tumor progression and metastasis. One of the most well-characterized signaling interactions is with galectin-3 , a β-galactoside-binding lectin that is often overexpressed in the tumor microenvironment.

The binding of galectin-3 to the TF antigen on the surface of cancer cells, often carried by mucins like MUC1, initiates a cascade of events that promote metastasis:

-

Homotypic Cell Aggregation: The multivalent nature of galectin-3 allows it to cross-link cancer cells via their TF antigens, leading to the formation of tumor cell aggregates or emboli. These aggregates are more resistant to the shear stress of circulation and have an increased survival rate.

-

Adhesion to Endothelium: Circulating cancer cells expressing the TF antigen can bind to galectin-3 expressed on the surface of endothelial cells lining the blood vessels. This interaction facilitates the initial adhesion of cancer cells to the vessel wall, a critical step in extravasation and the formation of distant metastases.

-

Evasion of Anoikis: The binding of galectin-3 to TF antigen can trigger intracellular signaling pathways that promote cell survival and inhibit anoikis, a form of programmed cell death that is normally induced when cells detach from the extracellular matrix.

Experimental and Diagnostic Workflow

The detection and characterization of the this compound are crucial for both basic research and clinical applications. The following workflow outlines a general approach for the analysis of TF antigen expression.

Quantitative Data Summary

| Parameter | Method | Finding | Reference |

| TF Antigen Expression in Carcinomas | Immunohistochemistry | Expressed in up to 90% of carcinomas. | [1] |

| Anti-T Agglutinin Titer Increase | Hemagglutination Inhibition | ≥ 4-fold increase in anti-T and/or anti-Tn antibodies in infants with diarrhea after oral administration of killed E. coli O86. | [4] |

| TF Antigen Expression and Tumor Stage | Immunohistochemistry | Increase in high TF antigen expression from 9% (T1/N0) to 22% (T2-4/N1,2) in breast cancer. | [5] |

| Antibody Binding Inhibition by Peptide Mimic | ELISA | D2 peptide mimic inhibited binding of JAA-F11 antibody to TF-Ag by up to 43%. | [6] |

| Antibody Titer in Response to Vaccine | ELISA | Bivalent Tn-TF-PS A1 conjugate vaccine generated high titers of IgG antibodies against TF antigen, whereas a monovalent vaccine produced an exclusive IgM response. | [7] |

Conclusion and Future Directions

The this compound has journeyed from a curious observation in blood banking to a key player in our understanding of cancer biology. Its tumor-specific expression and active role in metastasis make it an attractive target for the development of novel cancer therapies, including targeted immunotherapies, vaccines, and small molecule inhibitors of the TF-galectin-3 interaction. Further research into the intricate signaling pathways governed by the TF antigen and the development of more specific and potent therapeutic agents targeting this oncofetal antigen hold great promise for the future of cancer treatment.

References

- 1. Profiling of Naturally Occurring Antibodies to the this compound in Health and Cancer: The Diversity and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hh.um.es [hh.um.es]

- 3. Thomsen–Friedenreich antigen - Wikipedia [en.wikipedia.org]

- 4. Origin of anti-Thomsen-Friedenreich (T) and Tn agglutinins in man and in White Leghorn chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased expression of Thomsen-Friedenreich antigens during tumor progression in breast cancer patients. | Semantic Scholar [semanticscholar.org]

- 6. Development, Characterization, and Immunotherapeutic Use of Peptide Mimics of the Thomsen-Friedenreich Carbohydrate Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thomsen-Friedenreich Antigen: Structure, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thomsen-Friedenreich (TF) antigen, a carbohydrate structure of significant interest in cancer biology and drug development. We will delve into the core structure of the TF antigen, its detailed biosynthetic pathway, and the key enzymes and chaperones involved. Furthermore, this guide presents quantitative data on TF antigen expression and enzyme kinetics, alongside detailed protocols for its experimental analysis.

The Structure of the Thomsen-Friedenreich Antigen

The Thomsen-Friedenreich (TF) antigen, also known as T antigen or core 1 structure, is a disaccharide with the chemical structure Galβ1-3GalNAcα1-O-Ser/Thr.[1][2][3] This O-linked glycan is attached to serine or threonine residues of various glycoproteins. In healthy tissues, the TF antigen is typically masked by further glycosylation, forming more complex carbohydrate chains.[2][3] However, in a vast majority of carcinomas, up to 90%, this antigen becomes exposed due to aberrant glycosylation, making it a prominent tumor-associated antigen.[2][3][4] Its precursor is the Tn antigen (GalNAcα1-O-Ser/Thr), which represents the initial step in mucin-type O-glycosylation.[5]

Biosynthesis of the this compound

The biosynthesis of the TF antigen is a multi-step enzymatic process that primarily occurs in the Golgi apparatus. The key steps are outlined below:

-

Initiation with Tn Antigen Formation: The process begins with the transfer of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor to a serine or threonine residue on a polypeptide chain. This reaction is catalyzed by a family of enzymes called polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), resulting in the formation of the Tn antigen.[5]

-

Conversion to TF Antigen: The core 1 β1,3-galactosyltransferase (C1GALT1), also known as T-synthase, then transfers a galactose (Gal) residue from UDP-galactose to the Tn antigen.[6][7] This forms the characteristic β1-3 linkage of the TF antigen.

-

The Critical Role of the Cosmc Chaperone: For T-synthase to be active, it requires a specific molecular chaperone called Cosmc (Core 1 β1,3-Gal-T-specific molecular chaperone).[8] Cosmc is located in the endoplasmic reticulum and is essential for the correct folding and stability of T-synthase.[9][10] Mutations or silencing of the COSMC gene leads to a non-functional T-synthase, resulting in the accumulation of the Tn antigen and the absence of the TF antigen.[8][11]

-

Further Elongation and Sialylation: In normal cells, the TF antigen is further elongated by the addition of other sugar residues to form more complex O-glycans, such as the core 2 structure.[12] It can also be sialylated by sialyltransferases, which adds a sialic acid residue, masking the TF antigen.[13][14][15][16] The aberrant expression of the TF antigen in cancer cells is often due to a downregulation of these elongating and sialylating enzymes.[17]

Caption: Biosynthetic pathway of the this compound.

Quantitative Data

Table 1: Expression of TF Antigen in Cancer Cell Lines

| Cell Line | Cancer Type | Percentage of TF-positive cells | Reference |

| MDA-MB-231 | Breast Adenocarcinoma | 5% - 30% | [18] |

| MDA-MB-435 | Breast Adenocarcinoma | 5% - 30% | [18] |

| HuH-7 | Hepatocellular Carcinoma | 5% - 30% | [18] |

| SPC-A-1 | Lung Adenocarcinoma | 30% - 60% | [18] |

| 801-D | Giant Cell Lung Carcinoma | 30% - 60% | [18] |

| HepG2 | Hepatocellular Carcinoma | 30% - 60% | [18] |

| GLC-82 | Lung Adenocarcinoma | > 60% | [18] |

| NCI-H446 | Small Cell Lung Carcinoma | > 60% | [18] |

| MCF-7 | Breast Adenocarcinoma | > 60% | [18] |

Table 2: Expression of TF Antigen in Primary Tumors

| Cancer Type | Tn Antigen Positive | T (TF) Antigen Positive | Reference |

| Primary Cutaneous | 21% | 29% | [19] |

| Metastatic Carcinomas to the Skin | 81% | 23% | [19] |

| Paget's Disease | 100% | 15% | [19] |

| Breast Cancer (T1/N0) | - | 9% (high expression) | [20] |

| Breast Cancer (T2-4/N1,2) | - | 22% (high expression) | [20] |

| Colorectal Cancer (MSI-high) | - | 60% | [21] |

| Colorectal Cancer (MSS) | - | 56% | [21] |

Table 3: Kinetic Parameters of T-synthase

| Substrate | Km (µM) | Vmax (pmol/h/mL) | Reference |

| GalNAc-α-(4-MU) | 250 | 60,000 | [22] |

| UDP-Gal | 50 | 60,000 | [22] |

Experimental Protocols

Caption: Experimental workflow for the analysis of the TF antigen.

Cell Culture of Cancer Cell Lines

-

Thawing Cells: Thaw cryopreserved cancer cell lines (e.g., TF-1) rapidly in a 37°C water bath.[5] Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium (e.g., RPMI-1640 with 10% FBS and 2ng/ml GM-CSF for TF-1 cells).[5]

-

Centrifugation: Centrifuge the cells at approximately 200 x g for 5 minutes to pellet them.[23]

-

Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium. Plate the cells in an appropriate culture flask.[23]

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[23]

-

Passaging: When cells reach 70-90% confluency, passage them by detaching adherent cells with trypsin-EDTA or by diluting suspension cells to a density of 2x10^5 to 4.0x10^5 cells/mL.[5][23]

Immunoprecipitation of C1GALT1

-

Cell Lysis: Wash cultured cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).[12][24]

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[25]

-

Pre-clearing: Incubate the supernatant with Protein A/G agarose/sepharose beads for 30-60 minutes at 4°C to reduce non-specific binding.[26]

-

Immunoprecipitation: Centrifuge to remove the beads and incubate the pre-cleared lysate with a primary antibody against C1GALT1 overnight at 4°C with gentle rotation.[25]

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.[26]

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[26]

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[26]

Western Blotting for TF Antigen

-

Protein Separation: Separate cell lysates or immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA or 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[27]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the TF antigen (e.g., a monoclonal antibody) or a biotinylated lectin like Peanut Agglutinin (PNA) overnight at 4°C.[28][29]

-

Washing: Wash the membrane three to four times with TBST for 5-10 minutes each.[27][29]

-

Secondary Antibody/Streptavidin Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (if using a primary antibody) or HRP-conjugated streptavidin (if using a biotinylated lectin) for 1 hour at room temperature.[29]

-

Washing: Repeat the washing steps as described above.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[27]

Mass Spectrometry for O-Glycan Analysis

-

Glycan Release: Release O-glycans from glycoproteins in cell lysates or purified proteins by reductive β-elimination using sodium borohydride (B1222165) in sodium hydroxide (B78521) solution.[6]

-

Desalting and Purification: Desalt the released O-glycans using an ion-exchange resin and remove borates by co-evaporation with methanol.[6]

-

Permethylation: Derivatize the O-glycans by permethylation to improve ionization efficiency and stabilize sialic acids. This is typically done using sodium hydroxide and iodomethane (B122720) in DMSO.[6]

-

Sample Preparation for MALDI-TOF MS: Co-crystallize the permethylated O-glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) on a MALDI target plate.[13]

-

Data Acquisition: Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.[13]

-

Data Analysis: Identify the O-glycan structures based on their mass-to-charge ratio (m/z) and comparison with glycan databases.

Glycosyltransferase Activity Assay (Colorimetric/Luminescent)

Colorimetric Assay:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., MES or HEPES), a divalent cation (e.g., MnCl2), a glycosyl acceptor (e.g., Tn-antigen-p-nitrophenyl), the donor substrate UDP-Gal, and the enzyme source (e.g., cell lysate or purified T-synthase).[1][2][17]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Coupled Enzyme Reaction: Add a coupling phosphatase that specifically cleaves the UDP released during the glycosyltransferase reaction, liberating inorganic phosphate.[30]

-

Phosphate Detection: Add a Malachite Green-based reagent that forms a colored complex with the inorganic phosphate.[30]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader. The amount of color development is proportional to the glycosyltransferase activity.[30]

Luminescent Assay (UDP-Glo™):

-

Glycosyltransferase Reaction: Perform the glycosyltransferase reaction in a multiwell plate as described above.[9][10][31]

-

UDP Detection: Add an equal volume of UDP-Glo™ Detection Reagent to the completed reaction. This reagent contains enzymes that convert the UDP product to ATP.[9][10][31]

-

Luminescence Generation: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal.[9][10][31]

-

Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced and thus to the glycosyltransferase activity.[9][10][31]

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thomsen–Friedenreich antigen - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ubigene.us [ubigene.us]

- 6. cores.emory.edu [cores.emory.edu]

- 7. igan.org [igan.org]

- 8. researchgate.net [researchgate.net]

- 9. worldwide.promega.com [worldwide.promega.com]

- 10. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.kr]

- 11. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 12. Immunoprecipitation Protocol Using Simple Western | Bio-Techne [bio-techne.com]

- 13. A semi-automated, high throughput approach for O-glycosylation profiling of in vitro established cancer cell lines by MALDI-FT-ICR MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. O-Glycopeptide analysis by multi-tandem mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. UDP-Glo™ Glycosyltransferase Assay [promega.sg]

- 17. An easy colorimetric assay for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression of CD176 (this compound) on lung, breast and liver cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential expression of the cancer associated antigens T (Thomsen-Friedenreich) and Tn to the skin in primary and metastatic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Increased expression of Thomsen-Friedenreich antigens during tumor progression in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Expression of Thomsen–Friedenreich Antigen in Colorectal Cancer and Association with Microsatellite Instability [mdpi.com]

- 22. A novel fluorescent assay for T-synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. horizondiscovery.com [horizondiscovery.com]

- 24. protocols.io [protocols.io]

- 25. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

- 26. genetex.com [genetex.com]

- 27. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 28. Expression of peanut agglutinin-binding mucin-type glycoprotein in human esophageal squamous cell carcinoma as a marker - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]

- 31. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Thomsen-Friedenreich Antigen: A Linchpin of O-Glycosylation in Normal Cellular Function

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Thomsen-Friedenreich (TF) antigen, or Core 1 O-glycan (Galβ1-3GalNAcα1-O-Ser/Thr), is a fundamental carbohydrate structure that serves as a critical intermediate in the biosynthesis of mucin-type O-glycans. While its exposed form is a well-recognized pan-carcinoma antigen, its biological significance in normal, healthy cells lies in its transient, cryptic nature. In non-pathological contexts, the TF antigen is rarely exposed at the cell surface; instead, it is efficiently elongated into more complex O-glycans or capped by sialic acid residues. This masking is essential for the proper structure and function of a vast array of glycoproteins that mediate key physiological processes, including epithelial barrier function, immune homeostasis, and cell-cell communication. This technical guide provides an in-depth exploration of the TF antigen's expression, core biological functions, and the molecular pathways it influences in normal cells, offering a foundational understanding for researchers in glycoscience and therapeutic development.

Introduction: The Duality of the Thomsen-Friedenreich Antigen

The this compound represents a fascinating duality in glycobiology. In the realm of oncology, its unmasking on the cell surface is a hallmark of malignancy, contributing to tumor progression and metastasis.[1] However, to fully appreciate its role in disease, it is imperative to first understand its fundamental biological purpose in healthy tissues. In normal cells, the TF antigen is not a terminal structure but a pivotal precursor in the O-linked glycosylation pathway, a major form of post-translational modification.[2] This pathway generates a diverse array of glycan structures that are integral to the function of numerous proteins involved in cell adhesion, signaling, and immune recognition.[3][4] The proper synthesis and subsequent modification of the TF antigen are, therefore, essential for cellular and tissue homeostasis.[5][6] This guide will dissect the role of the TF antigen in its normal, physiological context, focusing on its biosynthesis, cryptic expression, and functional implications.

Expression and Localization in Normal Tissues

In healthy adult tissues, the exposed TF antigen is exceptionally rare. Its precursor, the Tn antigen (GalNAcα1-O-Ser/Thr), and the TF antigen itself are typically found in a cryptic state, concealed by additional glycosylation.[6][7] The most common modification is sialylation, leading to the formation of sialyl-TF (sTF), which is more frequently detected in normal tissues than the unmasked TF antigen.[8]

The expression of the enzymes responsible for TF antigen synthesis and modification is tightly regulated in a tissue-specific manner. The key enzyme for TF antigen formation is Core 1 β1,3-galactosyltransferase (C1GALT1), also known as T-synthase.[9][10] The activity of C1GALT1 is dependent on a specific molecular chaperone, COSMC (C1GALT1C1), which is essential for its proper folding and function.[1]

Quantitative Expression Data

Precise quantitative data for cryptic TF antigen in normal tissues is challenging to obtain due to its transient nature and the limitations of detection methods. However, analysis of the expression of the key synthesizing enzyme, C1GALT1, provides valuable insight into the capacity of different tissues to produce the Core 1 structure. The following table summarizes C1GALT1 mRNA expression levels across a range of healthy human tissues, derived from the Human Protein Atlas database. These levels are presented as transcripts per million (TPM) and indicate the potential for TF antigen synthesis.

| Tissue | C1GALT1 mRNA Expression (TPM) | Protein Expression Level (Immunohistochemistry) |

| Colon | 65.1 | High |

| Small Intestine | 59.8 | High |

| Kidney | 40.1 | Medium |

| Liver | 35.5 | Medium |

| Lung | 31.8 | Medium |

| Spleen | 28.9 | Medium |

| Bone Marrow | 26.5 | Low |

| Brain | 10.2 | Low |

| Heart Muscle | 5.4 | Low |

Data sourced from The Human Protein Atlas. Protein expression levels are based on knowledge-based annotation of immunohistochemistry data.

Immunohistochemical studies have provided semi-quantitative data on the distribution of sialylated TF (sTF) and related antigens in normal tissues. The following table summarizes these findings.

| Tissue | Sialyl-TF Expression | Exposed TF Expression | Reference |

| Bronchus | Uniformly Positive | Absent | [11] |

| Stomach | Uniformly Positive | Absent | [11] |

| Duodenum | Uniformly Positive | Absent | [11] |

| Colon | Sporadically Positive | Absent | [11] |

| Uterus | Uniformly Positive | Absent | [11] |

| Testis | Uniformly Positive | Absent | [11] |

| Pancreas (Acinar Cells) | Absent | Positive in 68% of normal cases | [12] |

| Capillary Endothelium | Uniformly Positive | Absent | [11] |

Core Biological Functions of the TF Antigen in Normal Cells

The primary biological function of the TF antigen in normal cells is to serve as the Core 1 structure for the synthesis of a wide variety of O-glycans.[2][10] This process is integral to the proper function of glycoproteins that play roles in numerous physiological processes.

Epithelial Homeostasis and Barrier Function

Mucin-type O-glycans are fundamental components of the mucus layer that protects epithelial surfaces, particularly in the gastrointestinal tract.[5][13] The TF antigen is the precursor for the Core 1-derived O-glycans that are essential for the integrity and protective properties of this mucus barrier.[6] These glycans contribute to the viscosity and polymerization of mucins, which form a physical barrier preventing direct contact between luminal bacteria and the epithelial surface.[5] Disruption of Core 1 O-glycan synthesis in intestinal epithelial cells has been shown to compromise this barrier, leading to increased susceptibility to inflammation.[5]

Immune System Regulation

O-glycosylation plays a crucial role in the development, activation, and function of immune cells.[14] The TF antigen, as the Core 1 structure, is a key component in the synthesis of O-glycans on the surface of lymphocytes. The glycosylation status of T-cell surface proteins, for instance, changes during their maturation and activation.[15]

The interaction between cell surface glycans and glycan-binding proteins, known as lectins, is a key mechanism in immune regulation. Galectin-3, a β-galactoside-binding lectin, can interact with TF antigen-containing glycans. In the context of normal immune function, galectin-3 has been shown to negatively regulate T-cell receptor (TCR)-mediated activation of CD4+ T-cells.[16] It is recruited to the immunological synapse and can modulate the strength and duration of T-cell signaling.[16] While this interaction is more extensively studied in the context of exposed TF in cancer, it is plausible that interactions with the more complex, TF-derived glycans on normal T-cells are important for immune homeostasis.[14][17]

Cell-Cell and Cell-Matrix Interactions

The complex O-glycans derived from the TF antigen are involved in mediating cell adhesion.[1] In normal epithelial tissues, these glycans contribute to the maintenance of tissue architecture and cell-cell junctions. The loss of proper O-glycan elongation, leading to the exposure of the TF antigen, is associated with a breakdown in normal cell adhesion, a hallmark of cancer progression.[3]

Signaling Pathways Influenced by Core 1 O-Glycosylation

The TF antigen itself is not a direct signaling molecule in normal cells. Instead, its importance lies in its role as a precursor for O-glycans that modify the function of key signaling receptors and adhesion molecules.

O-Glycosylation in Cellular Adhesion and Differentiation

The process of O-glycosylation, initiated by the formation of the Tn and TF antigens, is critical for epithelial differentiation.[1][2] The enzymes that synthesize and extend O-glycans, including C1GALT1, are differentially expressed during this process.[2] This suggests a tightly regulated "glycocode" that influences cell fate decisions. For example, in stratified squamous epithelia, basal cells express sialyl-TF, while the more differentiated suprabasal layers express branched Core 2-based O-glycans, which are derived from the Core 1 (TF) structure.[1] This differential glycosylation can affect the function of cell adhesion molecules and receptors, thereby guiding tissue formation and homeostasis.

Below is a diagram illustrating the central role of the TF antigen in the O-glycosylation pathway and its downstream effects on cellular processes.

Caption: Biosynthesis and functional roles of Core 1 O-glycans.

Experimental Protocols

Studying the TF antigen in its cryptic form in normal cells requires specific methodologies to unmask the epitope for detection. Below are detailed protocols for key experiments.

Immunohistochemical Detection of Cryptic TF Antigen in Paraffin-Embedded Tissues

This protocol allows for the visualization of the TF antigen within the morphological context of the tissue. A critical step is the enzymatic removal of sialic acid residues to expose the underlying TF antigen.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on charged slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

-

Neuraminidase from Vibrio cholerae (Sigma-Aldrich, N7885)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Peanut Agglutinin (PNA), biotin-conjugated (Vector Laboratories, B-1075)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 min).

-

Immerse in 100% ethanol (2 x 10 min).

-

Immerse in 95% ethanol (5 min).

-

Immerse in 70% ethanol (5 min).

-

Rinse with running tap water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer.

-

Heat in a microwave oven or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 30 min).

-

-

Neuraminidase Digestion (Unmasking):

-

Prepare a working solution of Neuraminidase (e.g., 0.1 U/mL in 50 mM sodium acetate (B1210297) buffer, pH 5.5).

-

Wash slides with PBS.

-

Incubate sections with the neuraminidase solution for 1 hour at 37°C in a humidified chamber.

-

Control: For a negative control, incubate a parallel section with buffer only.

-

Wash slides with PBS (3 x 5 min).

-

-

Staining:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Wash with PBS.

-

Apply blocking buffer and incubate for 1 hour at room temperature.

-

Incubate with biotin-conjugated PNA (e.g., 10-20 µg/mL in PBS with 1% BSA) overnight at 4°C.

-

Wash slides with PBS (3 x 5 min).

-

Incubate with Streptavidin-HRP for 30-60 minutes at room temperature.

-

Wash slides with PBS (3 x 5 min).

-

Apply DAB substrate solution and incubate until desired stain intensity develops (monitor under a microscope).

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded alcohols and xylene.

-

Mount with a permanent mounting medium.

-

Flow Cytometric Analysis of Cryptic TF Antigen on Single Cells

This protocol allows for the quantification of TF antigen expression on the surface of single cells after enzymatic unmasking.

Materials:

-

Single-cell suspension from tissue or cell culture

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Neuraminidase from Vibrio cholerae

-

FITC-conjugated Peanut Agglutinin (PNA-FITC)

-

Propidium Iodide (PI) or other viability dye

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in PBS.

-

Wash cells with PBS.

-

-

Neuraminidase Treatment:

-

Resuspend cell pellets in neuraminidase solution (e.g., 0.1 U/mL in PBS, pH 6.0).

-

Incubate for 30-60 minutes at 37°C.

-

Control: Incubate a parallel sample in buffer without the enzyme.

-

Wash cells twice with cold FACS buffer.

-

-

Staining:

-

Resuspend cells in FACS buffer containing PNA-FITC at a predetermined optimal concentration.

-

Incubate for 30 minutes on ice, protected from light.

-

Wash cells twice with cold FACS buffer.

-

Resuspend cells in FACS buffer containing a viability dye (e.g., PI).

-

-

Data Acquisition:

-

Analyze the cells on a flow cytometer, acquiring data for forward scatter, side scatter, and fluorescence channels for FITC and the viability dye.

-

Gate on the live, single-cell population to determine the percentage of PNA-positive cells and the mean fluorescence intensity.

-

Below is a workflow diagram for the experimental analysis of cryptic TF antigen.

Caption: Experimental workflow for detecting cryptic TF antigen.

Conclusion

In normal cells, the this compound is a pivotal, yet transient, component of the O-glycosylation machinery. Its biological function is not as a static cell surface marker, but as the foundational Core 1 structure upon which a diverse array of complex O-glycans are built. These mature glycans are indispensable for maintaining epithelial integrity, modulating immune responses, and facilitating cell-cell interactions. The cryptic nature of the TF antigen in healthy tissues is a testament to the efficient and highly regulated glycosylation pathways that are essential for physiological homeostasis. Understanding the fundamental biology of the TF antigen in its normal, masked state provides a crucial baseline for interpreting its aberrant expression in disease and for the development of novel therapeutics that target the glycome. Further research into the specific functions of TF-derived glycans in different normal cell types will continue to unravel the complexities of the "glycocode" in health and disease.

References

- 1. Essential Functions of Glycans in Human Epithelia Dissected by a CRISPR-Cas9-Engineered Human Organotypic Skin Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O‐glycan initiation directs distinct biological pathways and controls epithelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Interaction of the Oncofetal Thomsen–Friedenreich Antigen with Galectins in Cancer Progression and Metastasis [frontiersin.org]

- 4. C1GALT1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intestinal epithelial glycosylation in homeostasis and gut microbiota interactions in IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling of Naturally Occurring Antibodies to the this compound in Health and Cancer: The Diversity and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C1GALT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. Gene - C1GALT1 [maayanlab.cloud]

- 10. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 11. Sialosyl-Tn antigen. Its distribution in normal human tissues and expression in adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expression of Tn, sialosyl Tn, and T antigens in human pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The role of galectins in immunity and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Thomsen-Friedenreich Antigen in O-linked Glycosylation: From Biosynthesis to Pathological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Thomsen-Friedenreich (TF) antigen, or Core 1 O-glycan (Galβ1-3GalNAcα1-Ser/Thr), is a fundamental carbohydrate structure in the realm of O-linked glycosylation.[1] Under normal physiological conditions, it serves as a precursor for more complex O-glycans and remains largely cryptic, masked by further glycosylation.[2] However, in a vast majority of carcinomas—up to 90%—aberrant glycosylation pathways lead to the exposure of the TF antigen on the cell surface, transforming it into a tumor-associated carbohydrate antigen (TACA).[1][3] This unmasking is not a passive event; exposed TF antigen actively participates in tumor progression, metastasis, and immune evasion through interactions with endogenous lectins, particularly galectins.[3][4] This guide provides an in-depth examination of the TF antigen, detailing its biosynthesis, its role in signaling pathways critical to oncology, and the experimental protocols necessary for its study, thereby offering a comprehensive resource for professionals in biomedical research and drug development.

Biosynthesis of the Thomsen-Friedenreich Antigen

O-linked glycosylation is a post-translational modification that begins in the Golgi apparatus, where N-acetylgalactosamine (GalNAc) is attached to the hydroxyl group of serine or threonine residues on a polypeptide chain.[5][6] This initial structure is known as the Tn antigen.

The synthesis of the TF antigen (Core 1) from the Tn antigen is a critical two-step process orchestrated by two key proteins:

-

Core 1 β1,3-galactosyltransferase (C1GALT1 or T-synthase): This enzyme, located in the Golgi, catalyzes the transfer of galactose (Gal) from a UDP-Gal donor to the GalNAc of the Tn antigen, forming the characteristic Galβ1-3GalNAc linkage of the TF antigen.[7][8]

-

C1GALT1-specific chaperone (COSMC): For C1GALT1 to be active, it requires a unique molecular chaperone encoded by the COSMC gene on the X chromosome.[9][10] COSMC resides in the endoplasmic reticulum (ER) and ensures the correct folding and stability of newly synthesized C1GALT1.[8][11] Without functional COSMC, C1GALT1 is misfolded and rapidly degraded, leading to a loss of T-synthase activity.[8][10]

In normal cells, the TF antigen is rapidly converted into more complex O-glycans (e.g., Core 2, 3, or 4 structures) or sialylated by sialyltransferases, which effectively masks it.[2][12] In cancer cells, however, defects in this pathway—often due to downregulation of downstream glycosyltransferases or mutations in COSMC—result in the accumulation and exposure of the TF antigen.[11][13]

Role of TF Antigen in Pathological Signaling

The exposure of TF antigen on the cancer cell surface creates novel binding sites for endogenous carbohydrate-binding proteins called galectins. Galectin-3, in particular, is a key interaction partner and is often overexpressed in the tumor microenvironment.[3][14] The interaction between cell-surface TF antigen and galectin-3 can initiate several signaling cascades that promote cancer progression.

TF Antigen-Galectin-3 Signaling Axis:

-

Homotypic Cell Aggregation: Soluble galectin-3 can cross-link TF antigens on adjacent cancer cells (e.g., on the MUC1 mucin), promoting the formation of tumor cell aggregates.[3][4] This aggregation enhances the survival of tumor cells in circulation and facilitates the formation of metastatic emboli.[3]

-

Adhesion to Endothelium: Cancer cells expressing TF antigen can adhere to endothelial cells in distant capillaries by binding to galectin-3 expressed on the endothelial surface. This interaction is a critical step in extravasation and the establishment of metastatic colonies.[3][15]

-

Receptor Clustering and Signal Amplification: Galectin-3 binding to TF antigen on transmembrane glycoproteins, such as MUC1 or CD44, can induce the formation of a galectin lattice.[16] This lattice can trap and cluster growth factor receptors like the Epidermal Growth Factor Receptor (EGFR), leading to ligand-independent receptor dimerization, autophosphorylation, and sustained downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival.

Quantitative Data

The expression of TF antigen is a hallmark of many cancers, distinguishing them from healthy tissue.

Table 1: Expression of TF Antigen in Human Carcinomas

| Cancer Type | Approximate Percentage of TF-Positive Cases | Reference |

|---|---|---|

| General Carcinomas | ~90% | [1][17] |

| Colorectal Cancer | ~60-88% | [15] |

| Breast Cancer | High incidence, associated with poor prognosis | [18] |

| Gastric Cancer | Associated with microsatellite instability | [18] |

| Pancreatic Cancer | High expression | [19] |

| Lung Adenocarcinoma | High expression | [19] |

| Ovarian Cancer | High expression |[19] |

Table 2: TF Antigen Expression in Colorectal Cancer (CRC) Primary Cells

| Cell Type | PNA-FITC Positive Ratio (Mean ± SD) | Methodology | Reference |

|---|---|---|---|

| Control Colon Cells | 1.03 ± 0.36% | Flow Cytometry | [20] |

| CRC Adenocarcinoma Cells | 29.3 ± 6.2% | Flow Cytometry | [20] |

Data from a murine model of colorectal cancer.

Experimental Protocols

Immunohistochemical (IHC) Staining for TF Antigen

This protocol allows for the visualization of TF antigen expression and localization within formalin-fixed, paraffin-embedded (FFPE) tissues.

-

Reagents and Materials:

-

FFPE tissue sections (4-5 µm) on charged slides.

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%).

-

Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0).

-

Peroxidase Block (3% H₂O₂ in methanol).

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS).

-

Primary Antibody: Mouse Monoclonal Anti-TF Antigen (Clone A63-C/A9 or A84-A/F10).[21][22]

-

Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG.

-

DAB (3,3'-Diaminobenzidine) Substrate Kit.

-

Hematoxylin (B73222) counterstain.

-

Mounting Medium.

-

-

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by 100% ethanol (2x 3 min), 95% ethanol (1x 3 min), 70% ethanol (1x 3 min), and finally rinse in distilled water.

-

Antigen Retrieval: Immerse slides in pre-heated Antigen Retrieval Solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

-

Peroxidase Block: Incubate slides in Peroxidase Block for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-TF antibody in blocking buffer according to the manufacturer's recommendation. Apply to sections and incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Rinse slides with PBS (3x 5 min). Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: Rinse slides with PBS (3x 5 min). Apply DAB substrate solution and incubate until a brown precipitate develops (typically 1-10 minutes). Monitor under a microscope.

-

Counterstaining and Mounting: Stop the reaction by rinsing with distilled water. Counterstain with hematoxylin for 1-2 minutes. "Blue" the slides in running tap water. Dehydrate through graded ethanol and xylene, and coverslip with mounting medium.

-

Proximity Ligation Assay (PLA) for TF Antigen and Galectin-3 Interaction

PLA is a highly specific and sensitive method to visualize protein-protein or protein-glycan interactions in situ (within 40 nm).[23][24] This protocol details the detection of the interaction between TF antigen and Galectin-3 on the cell surface.

-

Reagents and Materials:

-

Cells grown on coverslips, fixed (e.g., 4% PFA) and permeabilized (if detecting intracellular interactions).

-

Primary Antibodies: Mouse Monoclonal Anti-TF Antigen and Rabbit Polyclonal Anti-Galectin-3.

-

PLA Probes: Anti-Mouse PLUS and Anti-Rabbit MINUS oligonucleotides.

-

Ligation solution (containing ligase and connector oligonucleotides).

-

Amplification solution (containing polymerase).

-

Detection solution (containing fluorescently labeled oligonucleotides).

-

Wash Buffers and Mounting Medium with DAPI.

-

-

Procedure:

-

Cell Preparation: Seed cells on coverslips, perform experimental treatment, then fix and permeabilize as required.

-

Blocking: Incubate coverslips in a blocking solution provided by the PLA kit manufacturer for 1 hour at 37°C.

-

Primary Antibody Incubation: Incubate with a mixture of the anti-TF and anti-Galectin-3 primary antibodies overnight at 4°C.

-

PLA Probe Incubation: Wash the coverslips. Add the PLA probes (Anti-Mouse PLUS and Anti-Rabbit MINUS) and incubate for 1 hour at 37°C.

-

Ligation: Wash the coverslips. Add the ligation solution. The oligonucleotides on the PLUS and MINUS probes will be ligated into a closed circle if they are in close proximity. Incubate for 30 minutes at 37°C.

-

Amplification: Wash the coverslips. Add the amplification solution. A rolling-circle amplification (RCA) reaction will generate a long DNA product from the ligated circle. Incubate for 100 minutes at 37°C.

-

Detection and Mounting: Wash the coverslips. Add the detection solution containing fluorescent probes that will hybridize to the RCA product. Incubate for 30 minutes at 37°C. Wash, counterstain nuclei with DAPI, and mount the coverslip on a slide.

-

Imaging: Visualize using a fluorescence microscope. Each fluorescent spot represents an interaction event.

-

Conclusion and Future Directions

The this compound is far more than a simple structural intermediate in O-linked glycosylation; it is a critical player in cancer biology. Its restricted expression in normal tissues and widespread appearance in carcinomas make it an exceptional biomarker and a compelling target for therapeutic intervention.[13][25] The TF-Galectin-3 axis, in particular, offers a clear mechanism through which aberrant glycosylation directly fuels tumor progression and metastasis. Future research will likely focus on developing novel immunotherapies, such as CAR-T cells or vaccines, that can specifically recognize and target TF-positive cancer cells, as well as small molecule inhibitors to disrupt the TF-Galectin-3 interaction.[17][19] The protocols and data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of TF antigen biology and translate these findings into clinical applications.

References

- 1. Thomsen–Friedenreich antigen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Interaction of the Oncofetal Thomsen–Friedenreich Antigen with Galectins in Cancer Progression and Metastasis [frontiersin.org]

- 4. Synthesis of the Thomsen-Friedenreich-antigen (TF-antigen) and binding of Galectin-3 to TF-antigen presenting neo-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-linked Glycosylation Explained | GlycanAge [glycanage.com]

- 6. O-Linked Glycosylation → Area → Sustainability [lifestyle.sustainability-directory.com]

- 7. Core Structures of O-Glycans: Key Enzymes and Biosynthesis Pathways - Creative Proteomics [creative-proteomics.com]

- 8. pnas.org [pnas.org]

- 9. Emerging Roles of the Unique Molecular Chaperone Cosmc in the Regulation of Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Emerging Roles of the Unique Molecular Chaperone Cosmc in the Regulation of Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. neobiotechnologies.com [neobiotechnologies.com]

- 14. mdpi.com [mdpi.com]

- 15. Expression of Thomsen–Friedenreich Antigen in Colorectal Cancer and Association with Microsatellite Instability [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Anti-Thomsen-Friedenreich-Ag (anti-TF-Ag) potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Profiling of Naturally Occurring Antibodies to the this compound in Health and Cancer: The Diversity and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | CAR-Ts redirected against the this compound CD176 mediate specific elimination of malignant cells from leukemia and solid tumors [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Thomsen-Friedenreich Antigen / CD176 (Pan Carcinoma Marker)(A63-C/A9) , 0.2mg / mL | applied-genomics [applied-genomics.com]

- 22. neobiotechnologies.com [neobiotechnologies.com]

- 23. In Situ Proximity Ligation Assay (PLA) Analysis of Protein Complexes Formed Between Golgi-Resident, Glycosylation-Related Transporters and Transferases in Adherent Mammalian Cell Cultures | Springer Nature Experiments [experiments.springernature.com]

- 24. Proximity ligation assay - Wikipedia [en.wikipedia.org]

- 25. The Thomsen-Friedenreich (TF) antigen: a critical review on the structural, biosynthetic and histochemical aspects of a pancarcinoma-associated antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

Thomsen-Friedenreich Antigen Expression in Cancer: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Aspects of Thomsen-Friedenreich Antigen Expression in Different Cancer Types for Researchers, Scientists, and Drug Development Professionals.

Introduction

The this compound (TF-Ag or CD176), a core 1 O-glycan structure (Galβ1-3GalNAcα-), is a well-established oncodevelopmental antigen.[1] Its expression is largely cryptic in healthy adult tissues, masked by further glycosylation. However, due to aberrant glycosylation in malignant cells, TF-Ag becomes exposed on the surface of a vast majority of human carcinomas, estimated to be as high as 90%.[1] This differential expression makes TF-Ag an attractive target for cancer diagnostics, prognostics, and immunotherapies. This technical guide provides a comprehensive overview of TF-Ag expression across various cancer types, detailed experimental protocols for its detection, and a summary of the key signaling pathways it modulates.

Data Presentation: Quantitative Expression of this compound in Various Cancers

The following table summarizes the quantitative data on TF-Ag expression across different cancer types as reported in various studies. The expression levels are predominantly determined by immunohistochemistry (IHC), with the percentage indicating the proportion of patient tumors testing positive for TF-Ag.

| Cancer Type | Percentage of TF-Ag Positive Cases (%) | Notes | Reference(s) |

| Breast Cancer | 88% | Expression increases with tumor progression. | [2][3][4] |

| 70-90% | General estimate for adenocarcinomas. | [5] | |

| 19 of 25 (76%) | Detected in nipple aspirate fluid of cancerous breasts. | [5][6] | |

| Colorectal Cancer | 60% | Associated with a higher risk of liver metastasis. | [7] |

| 57% | Detected in 55 of 96 colorectal carcinomas. | [8] | |

| 64.8% | Labeled by MAb A78-G/A7. | [9] | |

| 58.0% | Labeled by MAb BW835 (detects TFα on MUC1). | [9] | |

| 29.3 ± 6.2% | PNA-FITC positive ratio in primary colorectal adenocarcinoma cells. | ||

| Lung Cancer | 84% | Of 235 lung cancer samples tested positive for TF-Ag-α. | [2] |

| 48% | T antigen immunoreactivity detected in pulmonary adenocarcinoma. | [10] | |

| Gastric Cancer | 27.3% | Less frequent than Tn and sialyl-Tn antigens. | [11] |

| 69.2% | Sensitivity for MSI-high status. | [12] | |

| Prostate Cancer | >50% of cells reactive | In 10 of 11 primary prostate cancers. | [13] |

| Significantly elevated | Exosomal TF-Ag-α levels in serum of prostate cancer patients. | [14] | |

| Ovarian Cancer | Significantly elevated | Exosomal TF-Ag-α levels in serum of ovarian cancer patients. | [14] |

| Liver Cancer | Co-expression with CD44 | High percentage of co-expression in hepatocellular carcinoma. | [15][16] |

| General Carcinomas | ~90% | General estimate across various carcinomas. | [1] |

| 70-90% | General estimate for adenocarcinomas. |

Signaling Pathways Involving this compound

The interaction of TF-Ag with galectins, particularly galectin-3, on the cancer cell surface initiates signaling cascades that promote tumor progression, metastasis, and immune evasion. The diagram below illustrates this key signaling pathway.

Experimental Protocols

Detailed methodologies for the detection and quantification of TF-Ag are crucial for reproducible research. The following sections provide step-by-step protocols for immunohistochemistry, flow cytometry, and ELISA.

Immunohistochemistry (IHC) for TF-Ag in Paraffin-Embedded Tissues

This protocol outlines the steps for the detection of TF-Ag in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol Steps:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Blocking Endogenous Peroxidase:

-

Incubate sections in 0.3-3% hydrogen peroxide in methanol (B129727) or PBS for 15-30 minutes to block endogenous peroxidase activity.[17][20]

-

Rinse with PBS.

-

-

Blocking Non-specific Binding:

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody against TF-Ag (e.g., a specific monoclonal antibody) at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS.

-

Incubate with a biotinylated secondary antibody corresponding to the primary antibody species for 30-60 minutes at room temperature.[19]

-

-

Detection:

-

Counterstaining:

-

Rinse with distilled water.

-

Counterstain with hematoxylin (B73222) for 1-3 minutes.

-

"Blue" the sections in running tap water.[20]

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.[20]

-

-

Analysis:

-

Examine the slides under a microscope to assess the staining intensity and localization of TF-Ag.

-

Flow Cytometry for Cell Surface TF-Ag Expression

This protocol is for the quantitative analysis of TF-Ag expression on the surface of single cells.

Protocol Steps:

-

Cell Preparation:

-

Prepare a single-cell suspension from cell culture or tissue dissociation.

-

Wash the cells with ice-cold FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

Adjust the cell concentration to 1-5 x 10^6 cells/mL.[21]

-

-

Fc Receptor Blocking (Optional):

-

If working with immune cells, incubate with an Fc block reagent for 10-20 minutes on ice to prevent non-specific antibody binding.[21]

-

-

Primary Antibody Staining:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the fluorochrome-conjugated primary antibody against TF-Ag at the predetermined optimal concentration.

-

Incubate for 20-40 minutes at 4°C in the dark.[22]

-

-

Washing:

-

Resuspension:

-

Resuspend the cell pellet in 200-500 µL of FACS buffer.[22]

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of TF-Ag positive cells and the mean fluorescence intensity.

-

Sandwich ELISA for Soluble TF-Ag Quantification

This protocol describes a sandwich ELISA for the quantification of soluble TF-Ag or TF-Ag-bearing proteins in biological fluids like serum or cell culture supernatant.

Protocol Steps:

-

Coating:

-

Blocking:

-

Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.[25]

-

-

Sample/Standard Incubation:

-

Wash the plate 3 times.

-

Add 100 µL of standards and samples (diluted in blocking buffer) to the appropriate wells.

-

Incubate for 2 hours at room temperature or overnight at 4°C.[23]

-

-

Detection Antibody Incubation:

-

Wash the plate 3-5 times.

-

Add 100 µL of the biotinylated detection antibody against TF-Ag, diluted in blocking buffer.

-

Incubate for 1-2 hours at room temperature.[25]

-

-

Enzyme Conjugate Incubation:

-

Wash the plate 3-5 times.

-

Add 100 µL of streptavidin-HRP diluted in blocking buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Substrate Development:

-

Wash the plate 5-7 times.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).[24]

-

-

Stopping the Reaction and Reading:

-

Add 50-100 µL of stop solution (e.g., 2N H2SO4) to each well.

-

Read the absorbance at 450 nm on a microplate reader.[26]

-

-

Analysis:

-

Generate a standard curve and calculate the concentration of TF-Ag in the samples.

-

Conclusion

The this compound represents a significant biomarker and therapeutic target in oncology due to its high prevalence in a wide range of cancers and restricted expression in normal tissues. The quantitative data presented herein underscores its widespread nature across various malignancies. The detailed experimental protocols provide a foundation for researchers to accurately and reproducibly detect and quantify TF-Ag expression, facilitating further investigation into its biological roles and clinical utility. The elucidation of TF-Ag-mediated signaling pathways offers opportunities for the development of novel targeted therapies aimed at disrupting cancer progression and metastasis. This guide serves as a valuable resource for scientists and drug development professionals dedicated to advancing the understanding and application of TF-Ag in the fight against cancer.

References

- 1. Thomsen–Friedenreich antigen - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Increased expression of Thomsen-Friedenreich antigens during tumor progression in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased expression of Thomsen-Friedenreich antigens during tumor progression in breast cancer patients. | Semantic Scholar [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Expression of Thomsen-Friedenreich-related antigens in primary and metastatic colorectal carcinomas. A reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of Thomsen–Friedenreich Antigen in Colorectal Cancer and Association with Microsatellite Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound presents as a prognostic factor in colorectal carcinoma: A clinicopathologic study of 264 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of this compound as a marker of poor prognosis in pulmonary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The this compound: A Highly Sensitive and Specific Predictor of Microsatellite Instability in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thomsen-Friedenreich (TF) antigen as a target for prostate cancer vaccine: clinical trial results with TF cluster (c)-KLH plus QS21 conjugate vaccine in patients with biochemically relapsed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exosomal Thomsen–Friedenreich Glycoantigen as a Sensitive and Specific Biomarker for Colon, Ovarian and Prostate Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of CD176 (this compound) on lung, breast and liver cancer-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expression of CD176 (this compound) on lung, breast and liver cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]

- 19. protocols.io [protocols.io]

- 20. cdn.origene.com [cdn.origene.com]

- 21. research.yale.edu [research.yale.edu]

- 22. ptglab.com [ptglab.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. mabtech.com [mabtech.com]

- 25. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]

- 26. Sandwich ELISA protocol | Abcam [abcam.com]

Thomsen-Friedenreich Antigen: An Oncofetal Glycan Driving Malignancy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Thomsen-Friedenreich (TF) antigen, a cryptic disaccharide (Galβ1-3GalNAcα-O-Ser/Thr) in normal tissues, emerges as a key player in oncology due to its abundant expression on the surface of cancer cells.[1][2] This oncofetal antigen is implicated in crucial aspects of cancer progression, including metastasis, immune evasion, and tumor cell signaling. Its restricted expression in healthy tissues and prevalence in over 90% of carcinomas make it an attractive target for diagnostics, prognostics, and novel therapeutic interventions.[1][2] This guide provides a comprehensive overview of the TF antigen, detailing its biosynthesis, structure, role in cancer biology, and the experimental methodologies to investigate its function.

Introduction to the Thomsen-Friedenreich Antigen

First identified in the context of red blood cell agglutination, the this compound is a core 1 O-linked glycan. In healthy epithelial cells, the TF antigen is typically masked by further glycosylation, rendering it immunologically silent.[1] However, in malignant transformation, a phenomenon known as aberrant glycosylation leads to the exposure of this otherwise hidden antigen. This unmasking transforms the TF antigen into a tumor-associated carbohydrate antigen (TACA), contributing to the malignant phenotype.

Biosynthesis and Structure of the TF Antigen

The synthesis of the TF antigen is a multi-step enzymatic process occurring in the Golgi apparatus. The initial step involves the addition of N-acetylgalactosamine (GalNAc) to a serine or threonine residue of a polypeptide chain, forming the Tn antigen (GalNAcα-O-Ser/Thr). Subsequently, the enzyme T-synthase (Core 1 β1,3-galactosyltransferase) transfers a galactose (Gal) molecule to the Tn antigen, forming the TF antigen.

The activity of T-synthase is critically dependent on a unique molecular chaperone called Cosmc, which is located in the endoplasmic reticulum. Cosmc ensures the correct folding and stability of T-synthase. In many cancer cells, mutations or epigenetic silencing of the COSMC gene leads to a dysfunctional or inactive T-synthase. This enzymatic failure results in the accumulation and cell surface expression of the truncated Tn and sialyl-Tn antigens, as well as the unmasking of the TF antigen.

TF Antigen Expression in Cancer

The expression of the TF antigen is a hallmark of many carcinomas. Its prevalence varies across different cancer types and is often associated with tumor progression and poor prognosis.

Quantitative Data on TF Antigen Expression

| Cancer Type | Percentage of TF-Positive Cases | Correlation with Prognosis | Reference(s) |

| Breast Cancer | ~90% | Increased expression correlates with tumor progression and lymph node metastasis. From stage T1/No to stages T2-4/N1,2, cases with high TF antigen expression increased from 9% to 22%. The total TF-positive primary tumors at stages T2-4/No increased from 42% to 69% with lymph node infiltration. | [3][4] |

| Colorectal Cancer | 60% in primary tumors, 91% in liver metastases. | Expression is associated with the presence of distant metastases. In MSI-high CRC, TF expression is associated with improved survival. | [5] |

| Lung Adenocarcinoma | 48% | Presence of TF antigen immunoreactivity is a marker of poor prognosis and correlates significantly with overall survival. | [6] |

| Ovarian Cancer | MUC1 is a carrier of TF in 30% of serous ovarian adenocarcinomas. MUC16 is a carrier in 23% of serous ovarian adenocarcinomas. | TF expression on MUC1 and MUC16 is observed. Prognostic significance may depend on the carrier protein and p53 status. | [7][8][9] |

| Gastric Cancer | High | Associated with a distinct molecular subtype and may be a marker for microsatellite instability. | |

| Prostate Cancer | High | TF-galectin-3 interactions are involved in metastatic adhesion. | [10] |

Role of TF Antigen in Cancer Progression

The exposed TF antigen on the cancer cell surface is not a passive marker but an active participant in cancer progression. It primarily exerts its function through interactions with galectins, a family of β-galactoside-binding proteins.

TF-Galectin Signaling Pathway

The interaction between the TF antigen on cancer cells and galectin-3 on endothelial cells is a critical step in metastasis. This binding initiates a signaling cascade that promotes cell adhesion, migration, and survival.

-

Initial Adhesion: Circulating tumor cells expressing TF antigen on glycoproteins like MUC1 bind to galectin-3 on the surface of endothelial cells.[1][6]

-

Receptor Clustering and Signaling: This interaction can lead to the clustering of adhesion molecules and receptors, including integrins, on the cancer cell surface.[1][6]

-

Activation of Downstream Pathways: The clustering of integrins can activate downstream signaling pathways such as the Focal Adhesion Kinase (FAK), Src, Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

-

Cellular Responses: Activation of these pathways promotes cell survival, proliferation, migration, and invasion, contributing to the metastatic cascade.

Experimental Protocols for Studying the TF Antigen

A variety of experimental techniques are employed to detect and characterize the TF antigen and its role in cancer.

Immunohistochemistry (IHC) for TF Antigen Detection

This protocol outlines the detection of TF antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody (anti-TF monoclonal antibody) or lectin (biotinylated Peanut Agglutinin - PNA or Jacalin)

-

Biotinylated secondary antibody (if using an unlabeled primary antibody)

-

Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat in a water bath or steamer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate with blocking buffer for 30-60 minutes at room temperature.

-

-

Primary Antibody/Lectin Incubation:

-

Incubate with primary antibody or biotinylated lectin (e.g., PNA at 10-20 µg/mL) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

If using an unlabeled primary antibody, incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with Streptavidin-HRP for 30 minutes at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

-

Chromogenic Detection:

-

Incubate with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with tap water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with permanent mounting medium.

-

ELISA for Anti-TF Antibodies in Serum

This protocol describes a sandwich ELISA to quantify the levels of naturally occurring anti-TF antibodies in patient serum.

Materials:

-

96-well ELISA plates

-

TF antigen-conjugated polymer (e.g., TF-polyacrylamide)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Patient and control serum samples

-

HRP-conjugated anti-human IgG/IgM/IgA secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating:

-

Coat wells with TF antigen-conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash wells with wash buffer (3 times).

-

Block with blocking buffer for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Wash wells with wash buffer (3 times).

-

Add diluted serum samples and incubate for 2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash wells with wash buffer (3 times).

-

Add HRP-conjugated anti-human secondary antibody and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash wells with wash buffer (5 times).

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

-

Measurement:

-